
3'-Methyl-4-aminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Methyl-4-aminoazobenzene (3'-Me-AB) is a synthetic azo dye derivative characterized by a methyl group at the 3' position of the benzene ring and an amino group at the 4 position of the adjacent aromatic ring. It is structurally related to the well-studied hepatocarcinogen 4-dimethylaminoazobenzene (DAB) but exhibits distinct metabolic and toxicological properties.
Scientific Research Applications
Carcinogenicity Research
3'-Methyl-4-aminoazobenzene has been extensively studied for its carcinogenic properties. Research indicates that it acts as a hepatocarcinogen in animal models, particularly in rats. A notable study revealed that exposure to this compound resulted in the development of cholangiocarcinoma and other liver lesions, emphasizing its role in liver cancer induction:
- Study Findings :
- Induction of cholangiocarcinoma was observed following administration of 3'-methyl-4-dimethylaminoazobenzene (a related compound), highlighting the potential of this compound as a carcinogen in similar contexts .
- The expression of oncogenes such as H-ras and myc was elevated in subjects exposed to this compound, suggesting a mechanism involving genetic alterations leading to tumor formation .
Study | Findings | Implications |
---|---|---|
Induced cholangiocarcinoma in rat models | Demonstrates carcinogenic potential | |
Elevated oncogene expression post-exposure | Indicates genetic mechanisms involved |
Applications in Dye Chemistry
This compound is widely utilized as a dye due to its strong coloring properties. It is employed in various industries, including textiles, plastics, and cosmetics:
- Dyeing Applications :
Application | Industry | Product Type |
---|---|---|
Lacquers | Coatings | Colorant |
Varnishes | Coatings | Colorant |
Hair Dyes | Cosmetics | Semi-permanent dyes |
Environmental Impact Studies
Research has also focused on the environmental implications of this compound. Its metabolites have been shown to exhibit mutagenic properties, raising concerns about its impact on ecosystems and human health:
- Mutagenicity Studies :
Case Study 1: Hepatocarcinogenicity Assessment
A comprehensive study assessed the effects of this compound on liver function and histopathology in Sprague-Dawley rats. The results indicated significant changes in liver architecture and function post-exposure.
Case Study 2: Dyeing Efficacy Evaluation
Another study evaluated the effectiveness of this compound as a dyeing agent compared to other azo dyes. The findings highlighted its superior color fastness and application versatility across different substrates.
Q & A
Q. Basic: What are the recommended safety protocols for handling 3'-Methyl-4-aminoazobenzene in laboratory settings?
Answer:
Handling this compound requires strict adherence to safety controls:
- Engineering controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eye baths must be accessible .
- Personal protective equipment (PPE) :
- Gloves : EN 374-compliant gloves (e.g., nitrile) with proper donning/doffing procedures to avoid skin contact. Contaminated gloves must be disposed of per hazardous waste regulations .
- Respiratory protection : Dust respirators compliant with local/national standards if ventilation is insufficient .
- Lab attire : Protective clothing and closed-toe shoes to prevent contamination .
- Spill management : Confine spills using inert absorbents, avoid drainage entry, and dispose of waste via chemical incineration with scrubber systems .
Q. Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
Key properties include:
Property | Value/Description | Relevance to Research |
---|---|---|
Molecular weight | 239.32 g/mol | Determines molarity calculations for reactions. |
Melting point | 120°C | Guides storage conditions and thermal stability. |
Appearance | Yellow-reddish crystalline powder | Impacts solubility and purification methods. |
Stability | Stable under dark, cool storage | Requires light-sensitive handling (e.g., amber glass). |
Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Conflicting toxicity data (e.g., carcinogenicity vs. inconclusive results) may arise from:
- Variability in exposure models : In vitro vs. in vivo studies (e.g., tumorigenic effects observed in rodent models but lacking human data ).
- Dosage discrepancies : Subacute vs. chronic exposure thresholds (e.g., reproductive toxicity reported at 20 g/kg in mice ).
- Methodological rigor : Ensure studies follow OECD/EPA guidelines for consistency. Cross-validate findings using Ames tests for mutagenicity and LC-MS for metabolite profiling .
Q. Advanced: What analytical techniques are optimal for quantifying this compound in complex matrices?
Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 420–450 nm) for purity >98% .
- Mass spectrometry (MS) : ESI-MS in positive ion mode for structural confirmation (expected [M+H]+ peak at m/z 240.3) .
- Spectrophotometry : Monitor azo bond stability (λmax ~340 nm) under varying pH/temperature conditions .
Q. Basic: What are the ethical and regulatory considerations for disposing of this compound waste?
Answer:
- Regulatory compliance : Follow 40 CFR Part 261 (EPA) for hazardous waste classification. Avoid environmental release via drains or soil .
- Disposal methods : Incinerate with afterburners/scrubbers or recycle via licensed facilities. Document waste streams for audits .
- Ethical practices : Prioritize solvent recovery to minimize ecological impact .
Q. Advanced: How does the electronic structure of this compound influence its photochemical behavior?
Answer:
The azo (-N=N-) chromophore and dimethylamino group contribute to:
- Solvatochromism : Polarity-dependent λmax shifts (e.g., red shift in polar solvents) .
- Photoisomerization : Trans→cis isomerism under UV light, altering biological activity. Monitor via time-resolved spectroscopy .
- Electron density : Methyl groups stabilize the aromatic system, reducing oxidative degradation .
Q. Basic: What synthetic routes are validated for this compound derivatives?
Answer:
- Diazo coupling : React 3-methylaniline with nitroso intermediates under acidic conditions (H₂SO₄, 0–5°C) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole-functionalized analogs .
- Purification : Recrystallize from ethanol/water mixtures (yield: ~75%) .
Q. Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Answer:
- Acidic media : Protonation of the dimethylamino group increases solubility but destabilizes the azo bond (half-life <24 hrs at pH <3) .
- Neutral/alkaline media : Azo bond remains intact, but methyl groups may undergo demethylation at pH >10 .
- Kinetic studies : Use Arrhenius plots (Eₐ ~50 kJ/mol) to predict degradation rates in biological matrices .
Q. Basic: How should researchers address data gaps in long-term toxicity studies?
Answer:
- Chronic exposure models : Conduct 24-month rodent bioassays with histopathological endpoints .
- Epidemiological data : Collaborate with occupational health databases for retrospective cohort analyses .
- In silico predictions : Use QSAR models (e.g., TOPKAT) to estimate carcinogenic potential .
Q. Advanced: What strategies optimize the compound’s application in photodynamic therapy (PDT)?
Answer:
- Photosensitizer design : Conjugate with porphyrin derivatives to enhance singlet oxygen (¹O₂) yield .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for targeted delivery and reduced off-target toxicity .
- In vivo validation : Use murine melanoma models to assess PDT efficacy (e.g., tumor volume reduction >60% at 10 mg/kg) .
Comparison with Similar Compounds
Key Features:
- Carcinogenicity: 3'-Me-AB is a potent hepatocarcinogen in rodents. Studies in rats demonstrated its ability to induce hepatic tumors through metabolic activation, forming DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene .
- Metabolism : The compound undergoes N-hydroxylation and subsequent sulfation or acetylation, generating reactive intermediates that bind to hepatic DNA and proteins .
- Enzyme Modulation: Chronic administration of 3'-Me-AB disrupts carbohydrate metabolism enzymes (e.g., glucokinase, malic enzyme) in rat liver, a hallmark of its carcinogenic activity .
Comparison with Structurally Similar Compounds
4-Aminoazobenzene (AB)
- Structure: Lacks methyl and dimethylamino groups present in 3'-Me-AB and DAB.
- Carcinogenicity: In neonatal male B6C3F1 mice, AB induces hepatomas at rates comparable to its methylated derivatives (MAB, DAB) . In adult rats, AB is less carcinogenic than N-methylated derivatives, suggesting species-specific metabolic activation .
- DNA Adducts: Forms N-(deoxyguanosin-8-yl)-4-aminoazobenzene, a stable adduct persisting in hepatic DNA .
Table 1: Carcinogenic Activity in Rodents
N-Methyl-4-aminoazobenzene (MAB)
- Structure : Contains an N-methyl group but lacks the 3'-methyl substitution.
- Carcinogenicity: Equipotent with AB in neonatal mice but requires N-hydroxylation for activity in rats . N-Hydroxy-MAB induces forestomach tumors in rats, a site-specific effect absent in AB .
- Metabolism: Forms N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene and 3-(deoxyguanosin-N²-yl)-N-methyl-4-aminoazobenzene adducts, which are less stable than AB-derived adducts .
N,N-Dimethyl-4-aminoazobenzene (DAB)
- Structure: Contains dimethylamino and 4-amino groups.
- Carcinogenicity: Moderately carcinogenic in rats but less potent than 3'-Me-AB . Hepatic uptake and biliary secretion rates are half those of 3'-Me-AB, affecting tissue retention .
- Adduct Diversity : Generates multiple adducts, including unstable sulfonium derivatives with methionine .
2-Methyl-4-dimethylaminoazobenzene (2-Me-DAB)
- Structure : Methyl group at the 2 position instead of 3'.
- Non-Carcinogenic: Fails to disrupt hepatic enzyme adaptation (e.g., glucose-6-phosphate dehydrogenase) in rats, unlike 3'-Me-AB .
3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB)
- Structure: Combines 3'-methyl and dimethylamino groups.
- Carcinogenicity: Induces hepatic carcinomas in >50% of rats within 24 months, with pronounced intracellular composition changes resembling tumor tissue . Binds selectively to ligandin subunits (22 kDa) in liver cytosol, enhancing adduct persistence .
- Metabolic Clearance : 40% faster hepatic uptake and biliary excretion compared to DAB, suggesting efficient activation .
Table 2: Metabolic and Toxicokinetic Differences
Mechanistic Insights and Research Implications
- Adduct Stability: The persistence of N-(deoxyguanosin-8-yl)-4-aminoazobenzene in 3'-Me-AB-treated mice correlates with higher tumor multiplicity .
- Species Sensitivity: Neonatal mice show universal susceptibility to AB derivatives, while rats require N-methylation for carcinogenicity .
- Modulating Factors: L-Tryptophan supplementation reduces 3'-Me-AB-induced hepatocarcinogenesis, likely by competing with reactive intermediates .
Properties
CAS No. |
722-23-6 |
---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 |
InChI Key |
KCOITMFSLVDOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.